2-acetylcyclohexane-1-carboxylic Acid
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Overview
Description
2-Acetylcyclohexane-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C9H14O3. This compound is of interest due to its unique structure, which combines both a ketone and a carboxylic acid functional group within a cyclohexane ring. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylcyclohexane-1-carboxylic acid typically involves the acetylation of cyclohexanone. One common method is the reaction of cyclohexanone with acetic anhydride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in toluene and refluxed using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as vacuum distillation are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a diketone.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols in the presence of acid catalysts for esterification; amines for amidation.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
2-Acetylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-acetylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence biological activities .
Comparison with Similar Compounds
2-Acetylcyclopentanone: Similar structure but with a five-membered ring.
2-Isobutyrylcyclohexanone: Similar structure with an isobutyryl group instead of an acetyl group.
Cyclohexanone: Lacks the acetyl and carboxylic acid groups, making it less versatile
Uniqueness: 2-Acetylcyclohexane-1-carboxylic acid is unique due to its combination of ketone and carboxylic acid functionalities within a six-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-acetylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKYIYSUAUIYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412353 |
Source
|
Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148029-00-9 |
Source
|
Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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